molecular formula C9H3BrF3NO2S B13100488 2-Bromo-3-cyano-4-((trifluoromethyl)thio)benzoic acid

2-Bromo-3-cyano-4-((trifluoromethyl)thio)benzoic acid

Cat. No.: B13100488
M. Wt: 326.09 g/mol
InChI Key: PQQHUZKJPGMBFH-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-4-((trifluoromethyl)thio)benzoic acid is an organic compound that features a bromine atom, a cyano group, and a trifluoromethylthio group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyano-4-((trifluoromethyl)thio)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzoic acid derivative, followed by the introduction of the cyano and trifluoromethylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The bromine atom in the compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

    Substitution: Nucleophiles like amines or thiols, along with appropriate catalysts, are used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Bromo-3-cyano-4-((trifluoromethyl)thio)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-4-((trifluoromethyl)thio)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyano group can participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzoic acid
  • 3-Cyano-4-(trifluoromethyl)benzoic acid
  • 2-Bromo-3-(trifluoromethyl)benzoic acid

Comparison: 2-Bromo-3-cyano-4-((trifluoromethyl)thio)benzoic acid is unique due to the presence of both the cyano and trifluoromethylthio groups, which impart distinct reactivity and properties compared to similar compounds. The combination of these functional groups can enhance the compound’s chemical stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H3BrF3NO2S

Molecular Weight

326.09 g/mol

IUPAC Name

2-bromo-3-cyano-4-(trifluoromethylsulfanyl)benzoic acid

InChI

InChI=1S/C9H3BrF3NO2S/c10-7-4(8(15)16)1-2-6(5(7)3-14)17-9(11,12)13/h1-2H,(H,15,16)

InChI Key

PQQHUZKJPGMBFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)C#N)SC(F)(F)F

Origin of Product

United States

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